Acetyl nitrate

Overview

Description

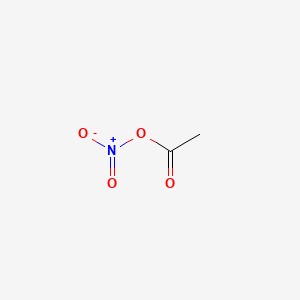

Acetyl nitrate is an organic compound with the formula CH₃C(O)ONO₂. It is classified as the mixed anhydride of nitric and acetic acids. This compound is a colorless, explosive liquid that fumes in moist air . It was first prepared in 1907 by Amé Pictet and E. Khotynsky .

Preparation Methods

Acetyl nitrate can be synthesized through several methods:

- This is the most common method. The reaction involves mixing acetic anhydride with fuming nitric acid:

Reaction of Acetic Anhydride and Nitric Acid: (CH3CO)2O+HNO3→CH3C(O)ONO2+CH3COOH

Reaction of Nitric Acid with Ketene: Another method involves the addition of nitric acid to ketene.

Chemical Reactions Analysis

Acetyl nitrate undergoes various chemical reactions:

Hydrolysis: In moist air, it hydrolyzes to form acetic acid and nitric acid.

Nitration and Nitrolysis: It is used in nitration and nitrolysis reactions.

Acetylation: This compound can acetylate amines, similar to the behavior of acetyl chloride.

Scientific Research Applications

Acetyl nitrate has several applications in scientific research:

Nitration Reactions: It is used as a nitrating agent for the selective nitration of various compounds, including N,N´-dialkyl substituted ureas.

Synthesis of Nitro Compounds: It is employed in the synthesis of nitro compounds, which are important in the production of explosives, pharmaceuticals, and dyes.

Acetylation Reactions: It is used in acetylation reactions to introduce acetyl groups into organic molecules.

Mechanism of Action

The mechanism of action of acetyl nitrate involves its ability to act as both an acetylating and nitrating agent. It can donate an acetyl group (CH₃CO) or a nitro group (NO₂) to other molecules. This dual functionality makes it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Acetyl nitrate can be compared with other nitrating agents such as:

Triflyl Nitrate (TfONO₂): A powerful nitrating reagent used for a wide variety of aromatic and heteroaromatic compounds.

Trifluorothis compound (CF₃CO₂NO₂): Another strong nitrating agent generated via metathesis in ethylammonium nitrate.

This compound is unique due to its dual functionality as both an acetylating and nitrating agent, which is not commonly found in other similar compounds.

Biological Activity

Acetyl nitrate, a compound formed from the reaction of acetic anhydride and nitric acid, has garnered attention for its potential biological activities and applications in various fields, including pharmacology and environmental science. This article reviews the biological activity of this compound, highlighting its mechanisms, effects, and relevant research findings.

This compound (C2H3NO3) is a nitrating agent known for its selective nitration capabilities. It is formed through the reaction of acetic anhydride with nitric acid, producing this compound along with acetic acid as a byproduct. The compound is characterized by its ability to participate in nitration reactions under controlled conditions, making it valuable in organic synthesis.

Biological Activity Overview

This compound has been studied for its biological effects, particularly its role in nitration processes and potential toxicity. Key areas of research include:

- Nitration Reactions : this compound is used as a nitrating agent in organic chemistry, facilitating the formation of nitro compounds from various substrates. This property is leveraged in the synthesis of pharmaceuticals and agrochemicals .

- Toxicological Effects : The compound has been identified as mutagenic and potentially carcinogenic. Studies indicate that exposure to this compound can lead to adverse health effects, including skin cancer and other forms of toxicity .

The biological activity of this compound can be attributed to several mechanisms:

- Nitration of Biomolecules : this compound can modify proteins and nucleic acids through nitration, which may alter their function and lead to cellular damage. This process is particularly relevant in the context of oxidative stress and inflammation .

- Formation of Reactive Nitrogen Species (RNS) : Upon decomposition, this compound can generate reactive nitrogen species that contribute to cellular signaling pathways but may also induce oxidative damage to cells .

Case Studies

- Toxicity Assessment in Animal Models : Research has demonstrated that exposure to this compound results in significant toxicity in laboratory animals. For instance, studies involving rats showed that acute exposure led to alterations in biochemical markers indicative of oxidative stress and cellular damage .

- Nitration Effects on Cardiovascular Health : A study investigated the impact of this compound on vascular tissues, revealing that it could induce tolerance to vasodilators like nitroglycerin. This effect was linked to changes in sulfhydryl group levels within vascular tissues, suggesting a complex interaction between nitration processes and cardiovascular function .

Table 1: Toxicological Effects of this compound

Table 2: Nitration Reactions Using this compound

| Substrate | Product | Reaction Conditions |

|---|---|---|

| N,N'-dimethylurea | N,N'-dimethyl-N,N'-dinitro-urea | Continuous flow system |

| Aromatic compounds | Nitroaromatic compounds | Controlled temperature |

Properties

IUPAC Name |

nitro acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3NO4/c1-2(4)7-3(5)6/h1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCZMXVGQBBATMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40207839 | |

| Record name | Acetyl nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40207839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

591-09-3 | |

| Record name | Acetyl nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=591-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyl nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetyl nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40207839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETYL NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79CY6496CR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.